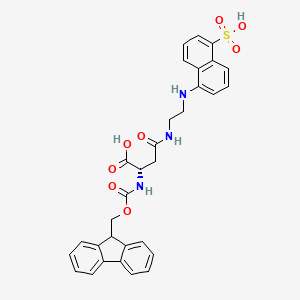

Fmoc-Asp(Edans)-OH

Description

Significance of Fluorescent Probes in Enzyme Activity Analysis and Biological Pathway Elucidation

Fluorescent probes have become indispensable tools in the life sciences, offering high sensitivity and the ability for real-time, non-invasive monitoring of biological events. nih.gov In the realm of enzyme analysis, these probes provide a dynamic and quantitative measure of enzymatic activity, a critical parameter that is often more informative than static measurements of enzyme expression levels. drugtargetreview.com Aberrant enzyme activity is a hallmark of numerous diseases, including cancer and metabolic disorders, making its accurate detection crucial for early diagnosis, disease monitoring, and the development of targeted therapies. drugtargetreview.comberthold.com

Enzyme-activated fluorescent probes are designed to exhibit a change in their fluorescent properties upon interaction with a specific enzyme. nih.gov This "turn-on" mechanism significantly reduces background signals, leading to enhanced sensitivity. nih.gov These molecular tools are not only pivotal in basic research for understanding enzyme mechanisms and kinetics but also hold immense promise in clinical applications, such as fluorescence-guided surgery to delineate tumor margins. drugtargetreview.commdpi.com The versatility of fluorescent probes extends to various fields, including environmental science for monitoring biodegradation processes. patsnap.com

Overview of Förster Resonance Energy Transfer (FRET) Principles in Bioassays

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the investigation of molecular interactions and conformational changes in real-time. researchgate.netnih.gov The principle of FRET is based on the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. berthold.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring when they are within 1-10 nanometers of each other. researchgate.netfrontiersin.org

In a typical FRET-based bioassay, a substrate molecule is labeled with a donor and an acceptor fluorophore. In the intact state, the proximity of the two fluorophores allows for efficient FRET, resulting in quenching of the donor's fluorescence and emission from the acceptor. When an enzyme cleaves the substrate, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence, which can be measured to quantify enzyme activity. rsc.orgbiomol.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores, making it a highly sensitive "molecular ruler". researchgate.net

Historical Development of Fluorescent Peptide Substrates and the Emergence of Edans-Based Systems

The development of fluorescent peptide substrates has evolved significantly, moving from simple chromogenic and fluorogenic substrates to more sophisticated FRET-based systems. peptide.co.jp Early substrates often involved a single fluorophore that would be released upon enzymatic cleavage, leading to a change in fluorescence. peptide.co.jp While effective, these systems could be limited by background fluorescence.

The advent of FRET-based substrates, particularly those utilizing a donor-quencher pair, marked a significant advancement. In these systems, a fluorophore's emission is suppressed by a nearby quencher molecule. Enzymatic cleavage separates the two, leading to a "turn-on" of fluorescence. peptide.co.jp Among the various fluorophores used, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) has become a popular choice as a FRET donor. aatbio.com Edans is frequently paired with the quencher DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). biomol.combachem.com The Edans/DABCYL pair has proven to be robust and effective for monitoring the activity of a wide range of proteases, including those from viruses like SARS-CoV-2. biomol.commdpi.com

Rationale for Utilizing Fmoc-Asp(Edans)-OH as a Core Building Block for Advanced Biosensors

The utility of this compound lies in its design as a building block for the synthesis of FRET-based peptide substrates. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). acs.orgdiva-portal.org This allows for the direct incorporation of the Edans-modified aspartic acid residue at a specific position within a peptide sequence during its automated or manual synthesis.

This approach offers several advantages over post-synthetic labeling of peptides. It ensures site-specific incorporation of the fluorophore, leading to a homogeneous product with well-defined FRET characteristics. researchgate.net The ability to precisely place the Edans moiety within the peptide substrate is crucial for designing sensitive and specific biosensors for a wide array of enzymes, particularly proteases. aatbio.com The convenience of using pre-labeled amino acid derivatives like this compound streamlines the synthesis of complex fluorescent probes, facilitating research in drug discovery, diagnostics, and fundamental biology. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₃₁N₃O₇S |

| Molecular Weight | 613.68 g/mol |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in DMF |

| Excitation Wavelength (Edans) | ~336-340 nm peptide.co.jpbachem.com |

| Emission Wavelength (Edans) | ~472-490 nm peptide.co.jpbachem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Design Methodologies for Fmoc Asp Edans Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-Asp(Edans)-OH Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides containing this compound. proteogenix.science This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. proteogenix.sciencepeptide.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. proteogenix.science

Fmoc/tBu Chemistry Protocols for Protecting Group Manipulation

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. peptide.compeptide.com In this methodology, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. proteogenix.sciencepeptide.com This group is stable under acidic conditions but can be readily removed by treatment with a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). proteogenix.science

The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). For instance, Fmoc-Asp(OtBu)-OH is a commonly used building block. biotage.com These side-chain protecting groups remain intact during the base-mediated Fmoc deprotection steps and are removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid like trifluoroacetic acid (TFA). peptide.compeptide.com This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle without affecting the side-chain protecting groups. peptide.com

Coupling Reagents and Conditions for Aspartic Acid (Edans) Integration

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. iris-biotech.de A variety of coupling reagents are available, each with its own advantages and specific applications.

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.combachem.com DIC is often preferred in SPPS because its urea (B33335) byproduct is soluble in standard organic solvents, facilitating its removal. peptide.combachem.com To minimize racemization, carbodiimides are typically used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. peptide.com

Phosphonium and Aminium/Uronium Salts : These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and lead to rapid coupling reactions. iris-biotech.de HATU and its analogue PyAOP are particularly effective for sterically hindered couplings due to the formation of highly reactive OAt esters. peptide.com More recent developments include COMU, an Oxyma-based reagent that offers high reactivity and is considered a safer alternative to triazole-based reagents. iris-biotech.de

The integration of the bulky this compound can sometimes present challenges, potentially requiring longer coupling times or the use of more potent coupling reagents like HATU to ensure complete incorporation. researchgate.net

Side-Chain Modifications and Linker Strategies for Edans Attachment

This compound is a pre-modified amino acid where the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is attached to the side-chain carboxyl group of aspartic acid. aatbio.comiris-biotech.de This allows for the direct incorporation of the Edans moiety at a specific position within the peptide sequence during SPPS. aatbio.comsigmaaldrich.com An alternative approach involves using Fmoc-Glu(Edans)-OH, where Edans is attached to the side chain of glutamic acid. lifetein.comlifetein.comiris-biotech.de

The choice of attachment point and the nature of the linker connecting the fluorophore to the amino acid can influence the properties of the resulting peptide. The ethylamino linker inherent in the structure of Edans provides a flexible connection to the aspartic acid side chain. aatbio.comwikipedia.org In some cases, specialized linkers can be employed to modify the distance or orientation of the fluorophore relative to the peptide backbone, which can be crucial for optimizing FRET efficiency. thermofisher.comnih.gov For instance, a resin pre-loaded with Edans can be used, where the C-terminal amino acid of the peptide is coupled directly to the Edans-functionalized support. researchgate.net

Considerations for Minimizing Side Reactions During Synthesis (e.g., Aspartimide Formation)

A significant challenge during the SPPS of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. biotage.com This side reaction is base-promoted and can occur during the piperidine-mediated Fmoc deprotection step. nih.gov Aspartimide formation is particularly problematic as it is a mass-neutral rearrangement, making the resulting impurities difficult to separate from the desired peptide, and can lead to racemization and the formation of β-peptides. biotage.comnih.gov

The sequence of the peptide greatly influences the propensity for aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Cys sequences being especially susceptible. nih.goviris-biotech.de

Several strategies have been developed to mitigate this issue:

Use of Bulky Side-Chain Protecting Groups : Employing sterically hindered ester groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe) or trialkylcarbinol esters, can shield the carboxyl group and reduce the rate of cyclization. nih.goviris-biotech.denih.gov

Backbone Protection : The introduction of a protecting group on the amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation. nih.gov The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often incorporated as a dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de

Modified Deprotection Conditions : The addition of an acidic additive like HOBt to the piperidine deprotection solution can help to suppress aspartimide formation, although it may not eliminate it completely. nih.gov Using the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal should be avoided for Asp-containing peptides as it is known to catalyze aspartimide formation. peptide.com

Cyanosulfurylide (CSY) Protection : A newer approach involves protecting the side-chain carboxylic acid with a cyanosulfurylide group, which forms a stable C-C bond and completely suppresses aspartimide formation. This protecting group can be selectively removed at the end of the synthesis. nih.gov

Design Principles for FRET Peptide Substrates Incorporating this compound

FRET is a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule, often a quencher. cpcscientific.comresearchgate.net This phenomenon is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å. lifetein.comcpcscientific.com In the context of protease assays, a peptide substrate is designed to contain a FRET pair, such as Edans (donor) and Dabcyl (quencher). lifetein.comlifetein.com

Strategic Placement of Edans Fluorophore and Quencher Moieties (e.g., Dabcyl)

The design of an effective FRET substrate hinges on the strategic positioning of the donor and quencher. lifetein.comlifetein.com In an intact peptide substrate, the Edans and Dabcyl moieties are held in close proximity, leading to efficient quenching of the Edans fluorescence. lifetein.comstemcell.com When a protease cleaves the peptide sequence at a specific recognition site located between the FRET pair, the donor and quencher are separated. researchgate.netmdpi.com This separation disrupts the energy transfer, resulting in a quantifiable increase in the fluorescence emission from Edans. lifetein.comresearchgate.net

Key design considerations include:

Spectral Overlap : The emission spectrum of the donor (Edans, λem ≈ 490 nm) must significantly overlap with the absorption spectrum of the quencher (Dabcyl, λabs ≈ 472 nm) for efficient FRET to occur. researchgate.netthermofisher.com The Edans/Dabcyl pair is widely used due to its excellent spectral overlap and the fact that Dabcyl is a non-fluorescent "dark" quencher, which minimizes background fluorescence and leads to a high signal-to-noise ratio upon cleavage. lifetein.comlifetein.com

Förster Distance (R₀) : This is the distance at which FRET efficiency is 50%. For the Edans-Dabcyl pair, the R₀ is approximately 33 Å (3.3 nm). cpcscientific.com The peptide linker separating the FRET pair should be designed to keep the intramolecular distance well within this range to ensure high quenching efficiency in the uncleaved state. cpcscientific.com

Placement within the Peptide : The Edans and Dabcyl groups are typically placed on opposite sides of the protease cleavage site. lifetein.combachem.com This can be achieved by incorporating this compound at an internal position and attaching Dabcyl to another amino acid, often lysine (B10760008) (using Fmoc-Lys(Dabcyl)-OH), at a different point in the sequence. lifetein.comlifetein.com Alternatively, the quencher can be attached to the N-terminus and the fluorophore to the C-terminus of the peptide substrate. researchgate.netbachem.com

Peptide Sequence : The amino acid sequence connecting the FRET pair serves as the specific recognition site for the target protease. lifetein.comnih.gov The length and composition of this linker are critical for both substrate recognition and maintaining an optimal distance for quenching. nih.govnih.gov For example, a focused library of tripeptide substrates (DABCYL-Arg-Arg-X-EDANS) was used to profile the specificity of the protease Pla, revealing a preference for hydrophobic or neutral amino acids at the variable position. nih.gov

By carefully considering these principles, researchers can design and synthesize highly sensitive and specific FRET substrates using this compound for a wide range of applications in enzymology and drug discovery. lifetein.comcpcscientific.com

Data Tables

Table 1: Properties of Common FRET Pairs

| Donor | Acceptor (Quencher) | Donor Emission (nm) | Acceptor Absorption (nm) | Förster Distance (R₀) (Å) |

|---|---|---|---|---|

| Edans | Dabcyl | ~490 | ~472 | ~33 |

| Abz | Dnp | ~420 | ~365 | - |

| Mca | Dnp | ~390 | ~365 | - |

| 5-FAM | CPQ2™ | ~520 | ~530 | - |

Data sourced from multiple references. lifetein.comlifetein.comcpcscientific.comresearchgate.netformulationbio.com

Table 2: Common Coupling Reagents for SPPS

| Reagent Class | Example Reagents | Activating Species | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC, DCC, EDC | O-acylisourea | Widely used; DIC preferred for SPPS; requires additives like HOBt to suppress racemization. peptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters | Highly efficient; PyAOP is very effective for sterically hindered couplings. peptide.com |

Rational Selection of Peptide Sequences for Enzyme Specificity

The rational design of peptide substrates is fundamental for developing highly specific and sensitive enzyme assays. When using building blocks like this compound, the goal is to create a peptide that is selectively recognized and cleaved by a target protease. This specificity is encoded in the amino acid sequence, which ideally mimics the enzyme's natural cleavage site.

The process often begins by examining the known substrate specificity of the target enzyme. For instance, caspases, a family of proteases involved in apoptosis, exhibit a strong preference for cleaving after an aspartic acid residue. pnas.org Specifically, caspase-3 has a well-documented consensus sequence of DxVDG. pnas.org To create a fluorogenic substrate for caspase-3, a peptide incorporating the DEVD sequence is synthesized, with the Edans donor and a Dabcyl quencher positioned on opposite sides of the cleavage site. Upon cleavage of the peptide bond by caspase-3, the donor and quencher are separated, leading to a measurable increase in fluorescence. 101.200.202

For proteases with less defined specificities, combinatorial approaches are employed to identify optimal substrate sequences. pnas.org Techniques such as cellular libraries of peptide substrates (CLiPS) allow for the screening of vast numbers of peptide sequences displayed on the surface of E. coli. pnas.org Substrate hydrolysis by the target protease is quantified through changes in fluorescence via FACS, enabling the rapid identification of optimal cleavage motifs. pnas.org This method has been used to characterize the specificity of enzymes like enteropeptidase, revealing a consensus sequence of D/ERM, which was found to be cleaved more efficiently than its previously known canonical sequence, DDDDK. pnas.org

The selection of the peptide sequence must also consider the placement of the FRET pair to ensure efficient quenching in the intact state. The Edans group, incorporated via this compound, and the quencher (e.g., Dabcyl, often attached to a lysine or the N-terminus) must be positioned to allow for effective energy transfer prior to cleavage. nih.gov Synthetic FRET-quenched peptides are routinely created to validate findings from library screening and to perform detailed kinetic analysis of enzyme activity. nih.gov

Table 1: Examples of Enzyme-Specific Peptide Substrates Utilizing the Edans/Dabcyl FRET Pair This table is interactive and can be sorted by clicking on the headers.

| Enzyme | Peptide Sequence (Cleavage Site Indicated by ↓) | Rationale for Sequence Selection |

|---|---|---|

| Caspase-3 | Ac-DEVD↓G-(E-Edans)-amide | Mimics the canonical caspase-3 recognition motif DxVD↓G, which is crucial for apoptosis research. pnas.org |

| Enteropeptidase | Dabcyl-SGDRM↓W-(E-Edans)-amide | Identified via cellular library screening (CLiPS) as a highly efficient substrate, surpassing the canonical DDDDK sequence. pnas.org |

| HIV Protease | Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | The sequence contains the HIV protease cleavage site, essential for screening potential inhibitory compounds. 101.200.202lifetein.com |

| SARS-CoV-2 3CL Protease | Dabcyl-KTSAVLQ↓SGFRKME-Edans | Sequence homology to the natural cleavage sites in the viral polyprotein allows for specific kinetic analysis of the viral protease. |

| PPEP-1 | Lys(Dabcyl)-EVNPPVP↓D-Glu(Edans) | Based on endogenous substrates, used to confirm the preference for Pro at the P2' position. nih.gov |

Influence of Förster Distance on Quenching Efficiency in Edans-Dabcyl Pairs

The efficacy of internally quenched fluorescent substrates built with this compound hinges on the principles of Fluorescence Resonance Energy Transfer (FRET). thermofisher.com FRET is a non-radiative energy transfer mechanism between two chromophores, a donor (Edans) and an acceptor or quencher (Dabcyl). cpcscientific.com For quenching to be effective, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity, typically between 10 and 100 Å. thermofisher.comcpcscientific.com

The efficiency of this energy transfer (E) is critically dependent on the distance between the donor and acceptor, a relationship described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where 'r' is the actual distance between the donor and acceptor, and 'R₀' is the Förster distance. The Förster distance is a characteristic value for a given FRET pair and is defined as the distance at which the energy transfer efficiency is 50%. 101.200.202cpcscientific.com The strong (inverse sixth power) dependence on distance makes FRET a highly sensitive molecular ruler for studying changes in molecular proximity, such as those occurring during enzymatic cleavage. thermofisher.com

For the commonly used Edans-Dabcyl pair, the Förster distance (R₀) is approximately 33 Å (3.3 nm). thermofisher.comcpcscientific.com This relatively short distance means that for efficient quenching, the peptide backbone must be designed to hold the Edans and Dabcyl moieties close together. When a protease cleaves the peptide substrate, the resulting fragments diffuse apart, increasing 'r' significantly. This increase in distance causes the FRET efficiency to drop to near zero, eliminating the quenching effect and restoring the fluorescence of the Edans donor. 101.200.202 The selection of the peptide sequence and the positioning of the labeled amino acids are therefore crucial not only for enzyme specificity but also for optimizing the FRET-based signal.

Table 2: Comparison of Förster Distances (R₀) for Common FRET Pairs This table is interactive and can be sorted by clicking on the headers.

| Donor | Acceptor | Förster Distance (R₀) in Å | Primary Application Area |

|---|---|---|---|

| EDANS | Dabcyl | 33 | Protease substrates, nucleic acid probes. thermofisher.com |

| Mca | Dnp | 28–32 | Metalloprotease assays. lifetein.com |

| IAEDANS | Fluorescein (B123965) | 46 | Protein interaction studies. thermofisher.com |

| FITC | TAMRA | 49–55 | Cell imaging. lifetein.com |

| Fluorescein | Tetramethylrhodamine | 55 | General FRET assays. thermofisher.com |

| BODIPY FL | BODIPY FL | 57 | Homotransfer FRET. thermofisher.com |

| Fluorescein | QSY 7 / QSY 9 | 61 | High-efficiency quenching assays. thermofisher.com |

Characterization of Synthesized this compound Conjugates and Resulting Peptides (Methodological Focus)

The successful synthesis and purification of this compound and the subsequent FRET peptides require rigorous characterization to ensure identity, purity, and functionality. A multi-faceted analytical approach is employed, focusing on the distinct properties of the initial building block and the final peptide product.

For the This compound building block itself, initial characterization confirms its chemical identity and purity. Techniques typically include:

Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups within the molecule.

Purity Analysis: Often assessed using Thin-Layer Chromatography (TLC) to ensure the absence of significant impurities.

Enantiomeric Purity: Determined via chiral chromatography to confirm that the L-aspartic acid configuration is preserved, which is critical for biological recognition in subsequent peptide synthesis.

For the final synthesized peptides incorporating the Edans-Dabcyl pair, a more extensive set of characterization methods is necessary to verify the correct sequence, confirm the successful incorporation of the labels, and assess purity.

High-Performance Liquid Chromatography (HPLC): This is the primary tool for both the purification of the crude peptide after solid-phase synthesis and for assessing its final purity. merckmillipore.com A high-purity product (often >95%) is essential for accurate kinetic assays.

Mass Spectrometry (MS): Electrospray-ionization mass spectrometry (ES-MS) is universally used to confirm the molecular weight of the synthesized peptide. merckmillipore.com The observed mass must match the expected theoretical mass of the peptide, confirming that the correct amino acid sequence was assembled and that both the Edans and Dabcyl labels are present. merckmillipore.com For complex cleavage assays, MS is also used to identify the exact cleavage products. nih.gov

Fluorescence Spectroscopy: This technique is used to validate the functional, spectroscopic properties of the labeled peptide. Excitation and emission spectra are recorded to confirm that the Edans fluorophore exhibits its characteristic maxima (typically around 340 nm for excitation and 490 nm for emission). tandfonline.com This step ensures the peptide is suitable for FRET-based assays and helps to establish the baseline fluorescence for kinetic measurements. tandfonline.com

Amino Acid Analysis: In some cases, acid hydrolysis of the peptide followed by analysis of the resulting amino acids is performed to confirm the correct amino acid composition of the final product.

Table 3: Methodologies for Characterization of this compound and Derived Peptides This table is interactive and can be sorted by clicking on the headers.

| Analytical Method | Analyte | Purpose | Key Information Provided |

|---|---|---|---|

| HPLC | Peptide | Purification & Purity Assessment | Quantifies the purity of the final peptide product, separating it from failed sequences or contaminants. merckmillipore.com |

| Mass Spectrometry (MS) | Peptide | Identity Confirmation | Verifies the molecular weight of the peptide, confirming the correct sequence and presence of labels. nih.govmerckmillipore.com |

| Fluorescence Spectroscopy | Peptide | Functional Characterization | Confirms the excitation/emission maxima of the Edans fluorophore and measures fluorescence quenching/recovery. tandfonline.com |

| IR Spectroscopy | This compound | Identity Confirmation | Verifies the presence of expected chemical functional groups in the building block. |

| Thin-Layer Chromatography (TLC) | This compound | Purity Assessment | Provides a rapid, qualitative assessment of the purity of the initial labeled amino acid. |

| Chiral Chromatography | this compound | Stereochemical Integrity | Ensures the correct enantiomer (L-form) is present, which is vital for biological activity. |

Biochemical Mechanisms and Spectroscopic Basis of Fmoc Asp Edans Oh Research Utility

Mechanism of Fluorescence Resonance Energy Transfer (FRET) in Edans-Quencher Systems

FRET is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule, often a quencher. wikipedia.orgleica-microsystems.com In systems utilizing Fmoc-Asp(Edans)-OH, the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) moiety serves as the donor fluorophore. lifetein.comaatbio.com When incorporated into a peptide alongside a suitable quencher, such as Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), the fluorescence of Edans is diminished. lifetein.comthermofisher.com This quenching occurs when the donor and acceptor are in close proximity, typically within 10-100 Å. plos.orgresearchgate.netfigshare.com The energy transfer is non-radiative, meaning it does not involve the emission and reabsorption of a photon. leica-microsystems.comlibretexts.org

The process begins with the excitation of the Edans donor molecule by an external light source. If a quencher is sufficiently close, the excitation energy is transferred directly to the quencher, which then returns to its ground state without emitting light (in the case of a dark quencher like Dabcyl). lifetein.comteledynevisionsolutions.com This results in a low fluorescence signal. plos.orgresearchgate.netfigshare.com If the donor and acceptor are separated, for instance by enzymatic cleavage of the peptide linking them, the FRET process is disrupted, and the Edans fluorophore will emit its characteristic fluorescence. plos.orgresearchgate.netfigshare.com This change in fluorescence provides a direct and continuous way to monitor the activity of the enzyme. plos.orgresearchgate.netfigshare.com

A critical prerequisite for efficient FRET is the overlap between the fluorescence emission spectrum of the donor molecule and the absorption (or excitation) spectrum of the acceptor molecule. plos.orgmdpi.comresearchgate.net In the widely used Edans-Dabcyl pair, the emission of Edans significantly overlaps with the absorption of Dabcyl. plos.orgresearchgate.netmdpi.com This spectral overlap allows for the efficient transfer of energy from the excited Edans to the Dabcyl quencher. mdpi.comresearchgate.netsciforum.net The greater the overlap, the more efficient the energy transfer, leading to more effective quenching of the donor's fluorescence. lifetein.commdpi.com

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor molecules, a relationship described by Förster theory. wikipedia.orgnih.gov The theory states that the rate of energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor. wikipedia.orglibretexts.org This steep distance dependence means that even small changes in the distance between the Edans donor and the quencher have a dramatic impact on FRET efficiency. wikipedia.orgresearchgate.net

The Förster distance (R₀) is a key parameter in this theory, representing the distance at which FRET efficiency is 50%. pnas.orgthermofisher.com For the Edans/Dabcyl pair, the R₀ is approximately 33 Å. thermofisher.comsci-hub.se This makes FRET a "spectroscopic ruler" capable of measuring distances on the scale of biological macromolecules, typically in the range of 1-10 nm. jove.comwikipedia.orgteledynevisionsolutions.com

The conformation of the peptide substrate into which this compound is incorporated plays a crucial role in FRET efficiency. The flexibility and folding of the peptide chain directly influence the average distance and relative orientation between the Edans donor and the quencher. wikipedia.orgportlandpress.com Single-molecule FRET (smFRET) studies have revealed that proteins and peptides can exist in multiple conformational states, each with its own characteristic FRET efficiency. portlandpress.comelifesciences.org

For instance, in an unfolded or extended peptide conformation, the donor and quencher may be sufficiently separated to allow for baseline fluorescence. Upon folding or binding to another molecule, the peptide can adopt a more compact conformation, bringing the donor and quencher closer together and increasing FRET efficiency (and thus, quenching). elifesciences.orglmu.de Conversely, a conformational change that increases the distance between the donor and quencher will decrease FRET efficiency. embopress.org These dynamic changes in conformation can be monitored in real-time by observing the corresponding changes in fluorescence, providing valuable insights into protein folding, binding events, and other dynamic molecular processes. portlandpress.comspringernature.com

Distance Dependence of FRET Efficiency (Förster Theory)

Enzymatic Hydrolysis-Induced Fluorescence Dequenching Mechanism

A primary application of this compound is in the design of fluorogenic substrates for proteases. thermofisher.comsci-hub.se In these substrates, the Edans fluorophore and a quencher are strategically placed on opposite sides of a specific peptide sequence that is recognized and cleaved by a target enzyme. thermofisher.comnih.gov When the peptide substrate is intact, the proximity of the quencher to the Edans moiety results in efficient FRET, leading to a quenched or low-fluorescence state. plos.orgresearchgate.netfigshare.com

Upon the introduction of the specific protease, the enzyme binds to its recognition site on the peptide and catalyzes the hydrolysis of the peptide bond. google.complos.org This cleavage event severs the covalent link between the Edans-containing fragment and the quencher-containing fragment. plos.orgresearchgate.net The two fragments then diffuse apart in the solution, disrupting the FRET interaction. nih.gov Freed from the quenching effect, the Edans fluorophore is now able to emit light upon excitation, resulting in a significant increase in fluorescence intensity. plos.orgresearchgate.netfigshare.com This "dequenching" of fluorescence provides a direct and sensitive measure of enzymatic activity, allowing for continuous monitoring of the reaction progress. plos.orgresearchgate.netplos.org

Spectroscopic Techniques for Monitoring Edans Fluorescence in Assays

The monitoring of Edans fluorescence in biochemical assays is typically performed using a fluorescence spectrometer or a microplate reader equipped for fluorescence detection. plos.orgnih.gov These instruments allow for the precise measurement of fluorescence intensity over time, which is essential for kinetic studies of enzyme activity. nih.gov The setup involves exciting the sample at a wavelength close to the absorption maximum of Edans and measuring the emitted light at a wavelength corresponding to its emission maximum. nih.govresearchgate.net

To achieve the highest sensitivity and signal-to-noise ratio in assays using Edans, it is crucial to optimize the excitation and emission wavelengths. The optimal excitation wavelength for Edans is around 335-336 nm. aatbio.complos.orgresearchgate.netfigshare.com The emission maximum is typically observed around 490-500 nm, although it can vary slightly depending on the specific peptide sequence and buffer conditions. plos.orgresearchgate.net For instance, some studies report emission peaks at 455 nm or 493 nm. nih.govaatbio.comstemcell.com Therefore, it is often necessary to experimentally determine the optimal wavelengths for a particular assay by scanning the excitation and emission spectra. researchgate.net When used in a FRET pair with Dabcyl, which has a maximum absorbance at approximately 472 nm, the significant overlap with Edans' emission spectrum ensures efficient quenching. plos.orgresearchgate.net

Data Tables

Table 1: Spectroscopic Properties of Edans and a Common Quencher

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Edans | ~336 aatbio.complos.orgresearchgate.netfigshare.com | ~490 plos.orgresearchgate.netfigshare.com | 5,900 stemcell.com |

| Dabcyl | ~472 plos.orgresearchgate.netfigshare.com | Non-fluorescent lifetein.com | Not specified |

Interactive Data Table: Edans Spectroscopic Data Click on the headers to sort the data.

Considerations for Inner Filter Effects and Assay Interference

The use of peptides incorporating this compound, particularly in Fluorescence Resonance Energy Transfer (FRET) based assays, necessitates careful consideration of potential optical artifacts and interferences that can impact data accuracy. The primary concerns are the inner filter effect (IFE) and other sources of assay interference related to the spectroscopic properties of the Edans fluorophore and its common quenching partners.

A significant limiting factor in the application of FRET substrates derived from this compound is the inner filter effect. sci-hub.se This phenomenon occurs at high substrate concentrations where fluorescence emitted by the Edans donor fluorophore is absorbed by the quenching moiety, such as DABCYL, on adjacent substrate molecules, irrespective of whether they are intact or cleaved. sci-hub.seeurogentec.com This re-absorption leads to a non-linear relationship between the concentration of the substrate and the measured fluorescence, compromising the accuracy of enzymatic kinetic parameters like K_m and V_max. sci-hub.seeurogentec.com

Research has demonstrated the tangible impact of the inner filter effect on assays utilizing Edans/Dabcyl-based substrates. In one study focusing on a protease assay, significant quenching due to the inner filter effect was observed for substrate concentrations exceeding 10 µM. sci-hub.se Another comparative study highlighted this issue, finding that when an Edans/Dabcyl FRET peptide reached a concentration of 20 µM, 50% of the fluorescence from Edans was quenched due to the inner filter effect. eurogentec.com This can significantly reduce the dynamic range and sensitivity of the assay. To mitigate this, researchers have calculated empirical correction factors to adjust fluorescence readings. sci-hub.se

The development of alternative FRET pairs aims to address these limitations. For instance, substrates using a 5-FAM/QXL™520 pair have been shown to exhibit a much-reduced inner filter effect, with less than 5% interference at concentrations up to 50 µM. eurogentec.com Such alternatives offer improved performance in high-throughput screening where higher substrate concentrations may be necessary.

Data Table: Inner Filter Effect in FRET Substrates

| FRET Pair | Substrate Concentration | Observed Inner Filter Effect (% Fluorescence Quenched) | Reference |

| Edans/Dabcyl | >10 µM | Quenching observed, abolishing linearity | sci-hub.se |

| Edans/Dabcyl | 20 µM | ~50% | eurogentec.com |

| 5-FAM/QXL™520 | <50 µM | <5% | eurogentec.com |

Applications of Fmoc Asp Edans Oh in Enzyme Activity Analysis

Development of Continuous Spectrophotometric Assays for Proteases

The use of Fmoc-Asp(Edans)-OH has been instrumental in the development of continuous spectrophotometric assays for a variety of proteases. These assays provide a real-time measurement of enzyme activity, facilitating high-throughput screening of potential inhibitors and detailed kinetic studies.

Caspase Activity Profiling (e.g., Caspase-3, Caspase-7)

FRET-based peptide substrates synthesized using this compound are employed to profile the activity of caspases, a family of cysteine proteases that play a critical role in apoptosis. By designing peptide sequences that are specifically recognized and cleaved by individual caspases, such as caspase-3 and caspase-7, researchers can monitor their activity in real-time. When these substrates are integrated into cell-penetrating peptides, they can be used to track caspase activity within living cells during processes like apoptosis. lifetein.com

Matrix Metalloproteinase (MMP) Activity Studies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Their activity is implicated in both normal physiological processes and various diseases, including arthritis and cancer. nih.gov Fluorogenic peptide substrates incorporating EDANS, through the use of reagents like this compound, have been developed to study MMP activity. nih.gov These substrates allow for the convenient and continuous measurement of MMP activity, which is valuable for understanding their function and for screening potential inhibitors. For instance, a highly soluble FRET substrate, DABCYL-γ-Abu-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂, has been used to measure the activity of MMP-1, MMP-2, MMP-3, and MMP-9.

Below is a table summarizing the kinetic values for this substrate with various MMPs.

| MMP Type | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 | 21,000 |

| MMP-2 | 619,000 |

| MMP-3 | 40,000 |

| MMP-9 | 209,000 |

| Data sourced from a study on a highly soluble fluorogenic MMP substrate. |

Viral Protease Characterization (e.g., HIV-1 PR, FMDV 3Cpro, HCV NS3/4A)

The development of antiviral therapies often targets viral proteases that are essential for the viral life cycle. This compound has been utilized in the synthesis of FRET substrates to characterize the activity of several viral proteases.

HIV-1 Protease: The EDANS/DABCYL FRET pair is a cornerstone for studying the substrate specificity of HIV-1 protease and for screening potential inhibitors. lifetein.com The synthesis of various peptide substrates, often incorporating Fmoc-L-Glu(EDANS)-OH or similar reagents, allows for detailed analysis of the enzyme's catalytic activity. plos.org

Foot-and-Mouth Disease Virus (FMDV) 3Cpro: A continuous assay for FMDV 3C protease activity was developed using a series of FRET peptides. sci-hub.se this compound was prepared and used in the solid-phase synthesis of these peptide substrates. sci-hub.senih.gov The study involved designing peptides where the positions of EDANS and DABCYL were varied to optimize the substrate for kinetic analysis. sci-hub.se

Hepatitis C Virus (HCV) NS3/4A Protease: FRET-based assays are crucial for screening inhibitors of the HCV NS3/4A protease. eurogentec.comnih.gov A widely used substrate for this enzyme is Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-y-(COO)Ala-Ser-Lys(DABCYL)-NH₂. nih.gov Studies have also focused on the effects of the cellular environment on the protease's activity, using EDANS-labeled substrates to measure kinetics in the presence of macromolecular crowders. researchgate.net

Granzyme B Activity Assessment

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, playing a key role in inducing apoptosis in target cells. To assess its activity, a fluorogenic substrate was synthesized based on the FRET principle, using the EDANS/DABCYL pair. researchgate.net The substrate design incorporated a specific peptide sequence (AADK) recognized by Granzyme B. researchgate.net This tool allows for the visualization of Granzyme B activity, which is valuable for studying immune-mediated diseases like myocarditis. nih.gov

Insulin-Degrading Enzyme (IDE) Activity Investigations

Insulin-degrading enzyme (IDE) is a zinc-metalloprotease involved in the catabolism of insulin (B600854) and other peptides like the amyloid β-protein, linking it to type 2 diabetes and Alzheimer's disease. nih.govnih.gov FRET-based assays are employed to investigate IDE activity and to screen for inhibitors. For example, retro-inverso peptide hydroxamate inhibitors of IDE have been characterized using a FRET assay, with one such inhibitor incorporating an EDANS group. nih.gov Furthermore, a novel fluorogenic substrate derived from the Aβ(1–40) sequence, containing EDANS, was synthesized to study the modulation of IDE activity by somatostatin. torvergata.it

A table of characterized retro-inverso peptide hydroxamate inhibitors of IDE is provided below.

| Compound | Sequence | k_i (nM) (FRET1) |

| 15 | Glu-Trp-Arg-2Nap-Hx | 49.8 ± 3.7 |

| 16 | Glu-Tyr-Arg-2Nap-Hx | 85.1 ± 5.0 |

| 17 | Ac-Glu(EDANS)-Tyr-Bpa-2Nap-Hx | 43.7 ± 8.0 |

| 18 | c(Asp-His-Phe-Ile-Arg-Glu-Trp-Arg-2Nap-Hx) | 23.1 ± 1.2 |

| Data from a study on the optimization of peptide hydroxamate inhibitors of IDE. nih.gov |

Protein Kinase Activity Measurement (Indirect via Protease Cleavage)

While this compound is not directly used to measure kinase activity, it is a key component in indirect FRET-based assays for protein kinases. researchgate.net In this approach, a peptide is designed with a kinase phosphorylation site and a protease cleavage site. The peptide is labeled with a FRET pair like EDANS and DABCYL. Phosphorylation of the peptide by the kinase can inhibit or enhance its cleavage by a specific protease. The change in protease activity, measured by the change in fluorescence, is then used as an indirect measure of the kinase's activity. researchgate.net This method has been applied to develop an assay for protein kinase CK2, where phosphorylation of a substrate peptide hinders its cleavage by elastase. researchgate.net

Enzyme Kinetic Parameter Determination (Kinetics of Hydrolysis)

This compound is instrumental in creating peptide substrates that allow for the precise determination of key enzyme kinetic parameters. By incorporating the Edans fluorophore into a peptide sequence via the aspartic acid side chain, researchers can synthesize substrates that, upon enzymatic cleavage, produce a measurable change in fluorescence. This change is directly proportional to the rate of the enzymatic reaction, enabling detailed kinetic analysis.

Michaelis-Menten Kinetics Analysis (K_m, V_max, k_cat/K_m)

The hydrolysis of FRET substrates synthesized using this compound or its close analogue Fmoc-Glu(Edans)-OH often follows Michaelis-Menten kinetics. nih.gov This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). nih.gov The V_max represents the maximum rate of reaction when the enzyme is saturated with the substrate, while the K_m is the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. From these values, the catalytic efficiency of the enzyme (k_cat/K_m) can be calculated, which provides a measure of how efficiently an enzyme converts a substrate into a product.

For example, in a study of an engineered asparaginyl endopeptidase (AEP), FRET substrates were synthesized using Fmoc-Glu(Edans)-OH to determine the kinetic parameters of the wild-type enzyme and its mutants. The data revealed significant differences in their catalytic efficiencies, highlighting the impact of specific mutations on enzyme function. nih.gov Similarly, the kinetic parameters of the Hepatitis C virus (HCV) NS3/4A protease have been characterized using an Edans/Dabcyl-based FRET substrate, allowing for a quantitative comparison of different substrate sequences. eurogentec.com

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Asparaginyl Endopeptidase (VcAEP) | GISTKSIPPIE(EDANS)YRN-SLK(DABCYL) | 4.173 | 0.01863 | 4,464 | nih.gov |

| VcAEP Mutant (Vc1a) | GISTKSIPPIE(EDANS)YRN-SLK(DABCYL) | 13.77 | 0.2025 | 14,700 | nih.gov |

| VcAEP Mutant (Vc1b) | GISKPE(EDANS)SYAN-GIK(DABCYL) | 1.719 | 0.03471 | 20,192 | nih.gov |

| VcAEP Mutant (Vc1c) | GISKPE(EDANS)SYAN-GIK(DABCYL) | 2.517 | 2.31 | 917,759 | nih.gov |

| HCV NS3/4A Protease | Ac-DED(Edans)EE-αAbuψ[COO]ASK(Dabcyl)-NH₂ | 69.4 | 0.275 | 3,961 | eurogentec.com |

Initial Rate Methodologies

The use of this compound in generating FRET substrates is central to initial rate methodologies in enzyme kinetics. In these assays, the initial velocity of the reaction is measured at various substrate concentrations. nih.gov This is achieved by continuously monitoring the increase in fluorescence over a short period at the beginning of the reaction, where the substrate concentration is not significantly depleted and the product concentration is low. The rate of hydrolysis is determined from the linear portion of the fluorescence increase over time. For some enzyme-substrate pairs, particularly at low substrate concentrations, the reaction does not show saturation kinetics, and instead, a linear dependence of the reaction rate on the substrate concentration is observed. nih.gov In such cases, the specificity constant (k_cat/K_m) can be determined directly from the slope of the plot of initial velocity versus substrate concentration. This approach was utilized in the characterization of several FRET substrates for the foot-and-mouth disease virus 3C protease, where the relative k_cat/K_m values for different peptide sequences were compared to identify the most efficient substrate. nih.gov

Evaluation of Enzyme Inhibitor Potency and Specificity

A significant application of this compound is in the development of assays for screening and characterizing enzyme inhibitors. FRET substrates synthesized with this compound are widely used to determine the potency of inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i).

In these assays, the enzyme is pre-incubated with various concentrations of a potential inhibitor before the addition of the FRET substrate. The rate of substrate cleavage is then measured and compared to the rate in the absence of the inhibitor. The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the reaction rates as a function of inhibitor concentration. This methodology has been successfully applied to identify and quantify the potency of inhibitors for a range of proteases, including the Hepatitis C virus (HCV) NS3/4A protease and E. coli signal peptidase. rsc.orgdiva-portal.org For instance, a series of novel benzoquinazoline and quinazoline (B50416) derivatives were evaluated for their inhibitory activity against HCV-NS3/4A protease using a FRET assay with an EDANS/DABCYL substrate, leading to the identification of compounds with IC₅₀ values in the low micromolar range. rsc.org Similarly, newly synthesized oligopeptides were shown to be potent inhibitors of E. coli signal peptidase, with IC₅₀ values determined through a FRET assay. diva-portal.org

| Enzyme | Inhibitor | IC₅₀ (μM) | Reference |

|---|---|---|---|

| HCV-NS3/4A Protease | Telaprevir | 1.72 | rsc.org |

| HCV-NS3/4A Protease | Benzoquinazoline Derivative 1 | 6.41 | rsc.org |

| HCV-NS3/4A Protease | Benzoquinazoline Derivative 2 | 8.15 | rsc.org |

| HCV-NS3/4A Protease | Quinazoline Derivative 1 | 10.21 | rsc.org |

| E. coli Signal Peptidase (LepB) | Oligopeptide 17 | 0.056 | diva-portal.org |

| E. coli Signal Peptidase (LepB) | Oligopeptide 18 | 0.071 | diva-portal.org |

| E. coli Signal Peptidase (LepB) | Oligopeptide 19 | 0.133 | diva-portal.org |

| SARS-CoV-2 Mpro | Boceprevir | 0.95 | plos.org |

| SARS-CoV-2 Mpro | Narlaprevir | 1.10 | plos.org |

| SARS-CoV-2 Mpro | Telaprevir | 15.25 | plos.org |

Advanced Methodological Implementations and Research Innovations with Fmoc Asp Edans Oh

High-Throughput Screening (HTS) Assay Development for Drug Discovery and Chemical Biology

Fmoc-Asp(Edans)-OH is instrumental in the development of high-throughput screening (HTS) assays designed to identify and characterize enzyme inhibitors. By using this compound, researchers can synthesize peptide substrates that contain the EDANS fluorophore on one side of an enzyme cleavage site and a quencher molecule, most commonly DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), on the other. aatbio.comsigmaaldrich.com This FRET pair is highly efficient due to the excellent overlap between the emission spectrum of EDANS and the absorbance spectrum of DABCYL. sigmaaldrich.com

In their intact state, the proximity of DABCYL to EDANS quenches the latter's fluorescence. sci-hub.seaatbio.com Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. sci-hub.senih.gov This "turn-on" signal forms the basis of continuous kinetic assays that are readily adaptable to the microplate formats used in HTS. nih.govcore.ac.uk

This strategy has been successfully applied to discover inhibitors for various classes of enzymes, including:

Proteases: Assays have been developed for matrix metalloproteinases (MMPs), HIV-1 protease, and botulinum neurotoxin, all of which are significant drug targets. lifetein.comnih.govcore.ac.uk For instance, a FRET peptide substrate for botulinum neurotoxin serotype B (LC/B) was designed for HTS applications, demonstrating detection sensitivity as low as ~20 pM. core.ac.ukresearchgate.net

Kinases: A FRET-based microplate assay for human protein kinase CK2, a target in cancer therapy, was developed using a peptide substrate labeled with EDANS and DABCYL. researchgate.net

Caspases: Fluorogenic substrates specific to various caspases, such as the Caspase-1 substrate DABCYL-YVADAPV-EDANS, are used to screen for inhibitors of apoptosis-related pathways. google.com

The direct correlation between fluorescence intensity and enzyme activity allows for rapid screening of large chemical libraries to identify compounds that inhibit the enzymatic reaction, thereby accelerating the drug discovery process. lifetein.com

Combinatorial Peptide Library Screening for Substrate Specificity Determination

A powerful application of this compound is in the creation of combinatorial peptide libraries to determine the substrate specificity of proteases. aatbio.commdpi.com These libraries consist of a vast number of different peptide sequences, which can be screened simultaneously to identify the optimal cleavage sequence for a given enzyme. acs.org

One prevalent method is the "one-bead-one-compound" (OBOC) strategy, where each bead of a solid support resin carries a unique peptide sequence. mdpi.com By incorporating an EDANS/DABCYL FRET pair into the library design, an on-bead fluorescence assay can be performed. acs.org

The process typically involves:

Library Synthesis: A split-and-pool synthesis method is used to create a diverse library of peptides on resin beads. This compound and a corresponding Fmoc-amino acid carrying the DABCYL quencher are incorporated at defined positions. acs.org

Enzyme Screening: The entire library of beads is incubated with the protease of interest.

Hit Identification: Beads carrying peptide sequences that are efficiently cleaved by the enzyme will become fluorescent as the EDANS donor is separated from the DABCYL quencher. These "hit" beads can be physically isolated under UV light. acs.org

Sequence Analysis: The peptide sequence on the isolated fluorescent beads is determined, typically by Edman degradation or mass spectrometry, revealing the preferred amino acid residues at each position of the enzyme's recognition site. acs.org

This methodology was used to characterize the substrate specificity of the cysteine protease papain, revealing a preference for proline or valine at the S₃ subsite and hydrophobic residues at the S₂ subsite. acs.org

| Subsite | Preferred Amino Acid Residues (for Papain) | Methodology | Reference |

|---|---|---|---|

| S₃ | Proline (Pro), Valine (Val) | Screening of a fluorescence-quenched combinatorial peptide library on solid support. | acs.org |

| S₂ | Hydrophobic residues (e.g., Valine) | ||

| S₁ | Small, nonpolar (Alanine, Glycine) or charged (Arginine) |

Integration into Biosensor Platforms

Peptides synthesized with this compound are frequently integrated into biosensor platforms for the detection of specific biological activities. By immobilizing an EDANS-containing FRET peptide substrate onto a surface, a sensor can be created to detect the presence and activity of a target enzyme in a sample. Upon cleavage of the immobilized substrate, the resulting change in fluorescence provides a signal that can be measured. This approach enables the development of specific and sensitive tools for diagnostics and molecular research. The use of specific coupling chemistries can create a homogeneous surface of oriented peptides, which has been found to yield optimal results in biosensor applications. diva-portal.org

Use in Cellular and Subcellular Research (e.g., Live-Cell Imaging Methodologies for Apoptosis)

The ability to create specific fluorogenic substrates makes this compound a valuable reagent for cellular and subcellular research. Probes synthesized using this compound allow for the real-time monitoring of enzymatic processes within living cells. A key area of application is in the study of apoptosis, or programmed cell death, where these probes can be used in live-cell imaging to visualize the activation of specific enzymes that drive the apoptotic process.

Apoptosis is executed by a family of cysteine proteases known as caspases. researchgate.net The substrate specificity of different caspases is well-defined, allowing for the design of highly selective FRET-based probes. By incorporating a caspase-specific recognition sequence (e.g., DEVD for Caspase-3, YVAD for Caspase-1) into a peptide backbone flanked by an EDANS/DABCYL pair, researchers can create probes that are specifically cleaved upon caspase activation. google.comresearchgate.net

When these probes are introduced into cellular models, an increase in fluorescence serves as a direct indicator of caspase activity, signaling the initiation of apoptosis. google.com This allows for the dynamic monitoring of apoptotic pathways in response to various stimuli, such as the introduction of potential drug candidates. The use of immobilized peptide libraries has also been applied to analyze the substrate specificity and activity of caspases. mdpi.com

FRET-based methodologies are powerful for studying protein-protein interactions and conformational changes in real-time and within a cellular context. aatbio.comscispace.com In this application, two interacting proteins can be labeled with a FRET donor and acceptor pair. While direct labeling of proteins is common, peptide probes containing EDANS, synthesized via this compound, can be designed to bind to specific protein domains. Changes in FRET efficiency upon binding or upon a subsequent conformational change in the protein complex can be monitored using fluorescence microscopy. scispace.com This provides spatial and temporal information about the assembly and dynamics of protein complexes inside living cells.

Studies on Apoptotic Pathways and Caspase Activation in Cellular Models

Microplate Reader-Based Assay Optimization

The FRET assays utilizing substrates made from this compound are highly compatible with microplate readers, which are standard equipment for HTS and quantitative biochemical analysis. sci-hub.se Optimization of these assays involves several key parameters to ensure sensitivity and accuracy.

Assays are typically performed in 96-well or 384-well plates, allowing for simultaneous analysis of multiple samples. sci-hub.se The fluorescence is monitored continuously over time, with the rate of fluorescence increase being proportional to the enzyme's concentration and activity under initial velocity conditions. sci-hub.se

A critical aspect of optimization is the selection of appropriate excitation and emission wavelengths for the EDANS/DABCYL pair. While optimal wavelengths can vary slightly based on instrumentation and buffer conditions, they are generally set around the spectral maxima of the fluorophore.

| Parameter | Reported Wavelength (nm) | Assay Context | Reference |

|---|---|---|---|

| Excitation (Ex) | 335 - 341 | General, Protease & Kinase Assays | lifetein.comsigmaaldrich.comresearchgate.netb-cdn.net |

| Excitation (Ex) | 360 | Foot-and-Mouth Disease Virus 3C Protease Assay | sci-hub.se |

| Emission (Em) | 460 | Foot-and-Mouth Disease Virus 3C Protease Assay | sci-hub.se |

| Emission (Em) | 471 - 494 | General, Protease & Kinase Assays | lifetein.comsigmaaldrich.comresearchgate.netb-cdn.net |

| DABCYL Absorbance Max (λmax) | ~453 - 472 | Quencher for EDANS | lifetein.comsigmaaldrich.comcore.ac.uk |

The collected data from the microplate reader allows for the calculation of important kinetic parameters, such as Vmax and KM, by fitting the fluorescence values to appropriate enzymatic equations. sci-hub.se This robust and quantitative nature makes microplate reader-based FRET assays a cornerstone of modern enzyme kinetics and inhibitor screening. sci-hub.secore.ac.uk

Substrate Specificity, Engineering, and Comparative Analysis

Characterization of Substrate Recognition Motifs for Target Enzymes

The determination of an enzyme's preferred cleavage sequence, or substrate recognition motif, is a fundamental step in understanding its biological function. Probes constructed using Fmoc-Asp(Edans)-OH are central to this process, particularly for proteases. By synthesizing a positional scanning-synthetic combinatorial library (PS-SCL) of peptides, researchers can systematically evaluate an enzyme's preference for specific amino acids at positions surrounding the cleavage site. nih.gov

In a typical FRET-based assay, a peptide substrate is synthesized containing the Edans fluorophore on one side of the scissile bond (often incorporated via this compound or a similar derivative like Fmoc-Glu(Edans)-OH) and a quencher, such as DABCYL, on the other. aatbio.comnih.gov In the intact peptide, the proximity of the quencher suppresses the fluorescence of Edans. Upon enzymatic cleavage of the peptide bond between them, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.

This principle is applied to libraries where each sub-library has a fixed amino acid at one position (e.g., P1, P2, P1', etc., relative to the cleavage site) while other positions contain a mixture of amino acids. nih.gov By measuring the rate of fluorescence increase for each sub-library, the optimal amino acid for that specific position can be identified. For instance, studies on caspases, a family of cysteine proteases critical in apoptosis, have utilized such libraries to elucidate their stringent requirement for an Asp residue at the P1 position and to profile preferences at other positions. nih.gov Similarly, the substrate specificity of viral proteases and bacterial signal peptidases has been successfully mapped using this methodology. aatbio.comdiva-portal.org

The formation of isoaspartate, a potential side-product from aspartimide formation, can dramatically influence substrate recognition. researchgate.net Studies have shown that some enzymes, like caspases and matrix metalloproteinases, are unable to cleave sequences containing isoaspartate, highlighting the critical impact of peptide integrity on enzyme activity assessment. researchgate.net

| Enzyme Class | Target Example | General Recognition Motif Feature | Reference |

|---|---|---|---|

| Cysteine Protease | Caspases | Strict requirement for Asp at P1; small residues (Gly, Ala) preferred at P1'. | nih.gov |

| Serine Protease | E. coli Type I Signal Peptidase (LepB) | Small, neutral residues at P3 and P1 positions (Ala-X-Ala motif). | diva-portal.org |

| Asparaginyl Endopeptidase | Legumain | Cleavage after Asn/Asp residues. | nih.gov |

| Cysteine Protease | SARS Coronavirus Main Protease | Gln favored at P1, Leu at P2. | hkmj.org |

Rational Design of Peptide Substrates for Enhanced Specificity and Sensitivity

Once the optimal recognition motif for a target enzyme is identified, this information can be used to rationally design and synthesize highly specific and sensitive substrates. nih.gov The goal is to create a peptide sequence that is cleaved with high efficiency (high kcat/Km) by the target enzyme but is a poor substrate for other, off-target enzymes. This compound serves as a key reagent in the solid-phase peptide synthesis (SPPS) of these engineered substrates. nih.govresearchgate.net

For example, after systematically profiling the substrate specificity of the SARS coronavirus main protease, researchers were able to create 'super-reactive' substrate sequences by combining the most favored amino acid residues at multiple positions (P5 to P3). hkmj.org This engineering resulted in substrates with more than double the activity compared to the original sequences, providing a more sensitive tool for screening potential inhibitors. hkmj.org

The process of rational design involves:

Identifying the optimal cleavage sequence using combinatorial libraries as described previously. nih.gov

Synthesizing a specific peptide incorporating the optimal sequence, along with the FRET pair (e.g., Edans/DABCYL) positioned on opposite sides of the cleavage site. nih.gov

Performing kinetic analysis to confirm the enhanced sensitivity (lower detection limit) and specificity (resistance to cleavage by other proteases) of the newly designed substrate. nih.gov

This approach allows for the development of bespoke assays tailored to a specific enzyme, which is invaluable for high-throughput screening (HTS) of drug candidates and for detailed mechanistic studies. nih.gov

Development of Modified this compound Derivatives for Research Utility

While this compound is a foundational reagent, its application has spurred the development of modified derivatives to overcome certain limitations and expand its research utility. These modifications fall into two main categories: altering the fluorescent/quencher pair and modifying the aspartate linkage to prevent side reactions.

The Edans/DABCYL pair, while widely used, has limitations, including a relatively low extinction coefficient and an emission wavelength in the blue-green region of the spectrum, which can be subject to interference from background fluorescence in biological samples. aatbio.com This has led to the exploration and use of alternative FRET pairs.

Mca/Dnp: The 7-methoxycoumarin-4-acetyl (Mca) / 2,4-dinitrophenyl (Dnp) pair is another classic FRET combination used in protease assays. Like Edans/DABCYL, it operates in the lower visible spectrum.

FAM/TQ: Fluorescein (B123965) (FAM) is a bright fluorophore with higher quantum yield than Edans. It is often paired with Tide Quencher™ (TQ) dyes. The TQ series of dark quenchers were developed to have strong absorption that overlaps well with the emission spectra of popular fluorophores like FAM and TAMRA, resulting in highly efficient quenching and improved signal-to-noise ratios in assays. aatbio.com For example, Tide Quencher™ 2 (TQ2) has an absorption maximum that perfectly matches the emission of FAM. aatbio.com

Other Advanced Dyes: The Tide Fluor™ (TF™) series offers alternatives to dyes like Alexa Fluor® and Cy® dyes, providing enhanced photostability and brightness. stratech.co.uk Building blocks such as Fmoc-Asp(5-FAM)-OH, Fmoc-Asp(TF3)-OH, and Fmoc-Asp(TQ2)-OH are commercially available, allowing for the direct incorporation of these advanced dye systems into peptide substrates during SPPS. stratech.co.ukb-cdn.net

| Fluorophore | Typical Quencher | Ex (nm) | Em (nm) | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Edans | DABCYL | ~335 | ~493 | Classic FRET donor; subject to background fluorescence. | stratech.co.ukb-cdn.net |

| Mca | Dnp | ~325 | ~393 | Classic FRET donor, emits at a shorter wavelength than Edans. | nih.gov |

| FAM | TQ2 | ~494 | ~521 | Bright fluorophore; TQ2 provides highly efficient quenching. | aatbio.comstratech.co.uk |

| Tide Fluor™ 2 (TF2) | TQ2 | ~498 | ~524 | Bright and photostable alternative to FAM/FITC. | stratech.co.uk |

| Tide Fluor™ 3 (TF3) | TQ3 | ~554 | ~583 | Longer wavelength dye, reduces background interference. | aatbio.comb-cdn.net |

A significant challenge during the Fmoc-based synthesis of peptides containing aspartic acid is the formation of aspartimide. nih.govsigmaaldrich.com This side reaction occurs when the aspartate side-chain carboxyl group, as an ester, is susceptible to intramolecular attack by the backbone nitrogen, particularly under the basic conditions used for Fmoc group removal (e.g., piperidine). nih.gov Aspartimide formation is problematic as it can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and epimerized versions of both, which are often difficult to separate from the final product. sigmaaldrich.com

To mitigate this problem, aspartic acid derivatives with modified side chains have been developed. These modifications are designed to be stable during synthesis but removable during the final cleavage from the resin.

Fmoc-Asp(NMe2)-OH: This derivative protects the β-carboxylic acid side chain as a dimethylamide. The amide group is less susceptible to participating in the intramolecular cyclization that leads to aspartimide formation, thus providing additional stability during peptide synthesis.

Fmoc-Asp(OBno)-OH: The 3-benzyloxy-4-nitrobenzyl (OBno) ester is a more sterically hindered protecting group. Comparative studies using a model peptide known to be prone to aspartimide formation (Scorpion toxin II fragment) showed that Fmoc-Asp(OBno)-OH dramatically reduces the formation of related impurities compared to the standard Fmoc-Asp(OtBu)-OH. sigmaaldrich.com For the difficult Asp-Gly sequence, this derivative reduced aspartimide formation to just 0.1% per cycle. sigmaaldrich.com

The use of these alternative building blocks is a key strategy for improving the purity and yield of synthetic peptides containing aspartic acid, which is especially critical for the synthesis of long peptides or those intended for use as pharmaceutical agents. nih.govsigmaaldrich.com

Comparison with Other Fluorescent and Quencher Pairs (e.g., Mca/Dnp, FAM/TQ)

Limitations and Advantages of this compound Based Probes in Different Research Contexts

Probes derived from this compound are powerful tools, but their application comes with a set of advantages and limitations that must be considered within the context of the research question.

Advantages:

Facile Incorporation: As an Fmoc-protected amino acid, it can be readily incorporated at specific sites within a peptide sequence using standard, often automated, solid-phase peptide synthesis (SPPS) protocols. researchgate.netpeptide.com

Established FRET Donor: Edans is a well-characterized FRET donor, and its pairing with the DABCYL quencher is a widely established method for creating sensitive, real-time enzymatic assays. nih.govaatbio.com

Versatility: These probes are versatile and have been used to study a wide range of proteases, including caspases, viral proteases, and bacterial enzymes, making them broadly applicable in drug discovery and basic research. nih.govdiva-portal.org

Limitations:

Aspartimide Formation: The aspartic acid residue itself is prone to the formation of aspartimide during Fmoc-SPPS, which can lead to product heterogeneity and potentially altered substrate recognition by the target enzyme. researchgate.netnih.gov This often necessitates the use of specialized, more expensive derivatives or modified synthesis protocols.

Sub-optimal Spectroscopic Properties: Compared to modern fluorophores, Edans has a lower extinction coefficient and quantum yield. aatbio.com Its excitation and emission in the blue-green spectrum can overlap with the autofluorescence of biological samples (e.g., NADH) and plastic labware, potentially lowering the signal-to-noise ratio and assay sensitivity. nih.gov

Photostability: Some common fluorophores, including fluorescein derivatives that are often compared with or used in place of Edans, can have low photostability, which may limit their use in applications requiring prolonged light exposure, such as fluorescence imaging. stratech.co.uk

Environmental Sensitivity: The fluorescence of some probes can be sensitive to environmental factors like pH and solvent polarity, which must be carefully controlled in assays.

Ultimately, the choice to use this compound or a more advanced derivative depends on the specific requirements of the experiment, balancing factors like cost, the need for high sensitivity, the potential for background interference, and the synthetic difficulty of the target peptide.

Future Directions and Emerging Research Avenues

Advancements in Automated Peptide Synthesis for Fmoc-Asp(Edans)-OH Conjugates

The incorporation of this compound into peptides is a key step in creating powerful tools for biological research. aatbio.combiocompare.com Recent progress in automated solid-phase peptide synthesis (SPPS) has significantly streamlined the creation of these specialized peptides. nih.govresearchgate.net

Historically, the synthesis of peptides containing bulky fluorescent labels like EDANS presented challenges, including issues with coupling efficiency and the potential for side reactions. lifetein.com However, modern automated synthesizers, often employing microwave assistance, have largely overcome these hurdles, enabling faster and more efficient synthesis of complex peptides. marshall.eduacs.org The use of advanced coupling reagents and optimized protocols is crucial for successfully incorporating this compound and other modified amino acids. marshall.edunih.gov

A significant area of research is the prevention of side reactions, such as aspartimide formation, which can occur during the synthesis of peptides containing aspartic acid. nih.gov The development of new protecting groups and synthetic strategies continues to improve the purity and yield of the final peptide conjugates. nih.govnih.gov These advancements are making the synthesis of diverse libraries of peptide-based probes more accessible, facilitating high-throughput screening and detailed structure-activity relationship studies.

The availability of pre-derivatized building blocks like this compound is central to these advancements. aatbio.comlifetein.com These reagents simplify the synthetic process by providing the fluorescent moiety already attached to the amino acid, ready for direct incorporation into the growing peptide chain on a solid support. sigmaaldrich.com This approach avoids the often-complex solution-phase modifications that were previously required. sigmaaldrich.com

Novel Applications in Systems Biology and Multi-Enzyme Profiling

Systems biology aims to understand the complex interactions within biological systems. nih.govresearchgate.net Probes derived from this compound are poised to play a significant role in this field by enabling the simultaneous monitoring of multiple enzyme activities. researchgate.net This capability is crucial for dissecting complex cellular signaling pathways and understanding how they are altered in disease states. nih.gov

The development of "multi-enzyme profiling" is an emerging application where libraries of fluorogenic substrates are used to create a "fingerprint" of the enzymatic activity within a biological sample. researchgate.net By designing substrates with varying specificities, researchers can gain a comprehensive view of the activities of different enzyme families, such as proteases. This approach has the potential to identify novel biomarkers for diseases and to better understand the mechanisms of drug action. nih.gov

The integration of data from these multi-enzyme assays with other "omics" data (e.g., genomics, proteomics, metabolomics) is a key aspect of the systems biology approach. researchgate.net This holistic view can provide unprecedented insights into cellular function and dysfunction. For example, changes in the activity profile of specific enzymes could be correlated with changes in gene expression or metabolite levels, providing a more complete picture of the cellular response to a particular stimulus or disease state.

Integration with Advanced Imaging Techniques for Spatiotemporal Enzyme Activity Mapping

A major advantage of fluorescent probes is their suitability for imaging applications. researchgate.net The integration of probes synthesized with this compound with advanced imaging techniques is opening up new possibilities for visualizing enzyme activity in real-time and with high spatial resolution within living cells and even whole organisms. nih.govrsc.org